5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce various functional groups .
Scientific Research Applications
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
What sets 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-11-7-13(3)15(8-12(11)2)18(23)10-20(25)16-9-14(21)5-6-17(16)22(4)19(20)24/h5-9,25H,10H2,1-4H3 |
InChI Key |
DYFCAESHOYFLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O)C |
Origin of Product |
United States |
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